
2-Methyl-4-(4-methyl-1-piperidinyl)aniline
Descripción general
Descripción
2-Methyl-4-(4-methyl-1-piperidinyl)aniline is a chemical compound with the molecular formula C13H20N2 . It has a molecular weight of 204.31 . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for 2-Methyl-4-(4-methyl-1-piperidinyl)aniline is1S/C12H18N2/c1-10-6-8-14(9-7-10)12-4-2-11(13)3-5-12/h2-5,10H,6-9,13H2,1H3 . This code provides a specific description of the molecule’s structure. Physical And Chemical Properties Analysis
2-Methyl-4-(4-methyl-1-piperidinyl)aniline is a solid compound . It has a molecular weight of 204.31 . The compound should be stored at 4°C and protected from light .Aplicaciones Científicas De Investigación
Synthesis of Pharmaceutical Intermediates
2-Methyl-4-(4-methyl-1-piperidinyl)aniline is involved in the synthesis of key pharmaceutical intermediates. For instance, it has been used in the efficient synthesis of methyl 4-((1-oxopropyl)phenylamino)piperidine-4-carboxylate, a critical intermediate in the creation of new generation narcotic analgesics such as remifintanil, and novel fentanyl analogues. The optimized synthesis process involves a series of reactions including Strecker-type condensation, hydrolysis, and N-debenzylation, yielding the final product in near quantitative yields (Kiricojevic et al., 2002).
Catalysis in Chemical Reactions
The compound also finds application in catalysis. Acid–base bifunctional ionic liquid, 1-(2-(1′-piperidinyl) ethyl)-3-methyl imidazolium trichlorolead ([PEmim]PbCl3), has shown high efficiency as a catalyst in the reaction of aniline and dimethyl carbonate (DMC), significantly enhancing the reactivity of both aniline and DMC. This illustrates the compound's ability to influence reaction dynamics by activating reactants through its acidic and basic sites (Zhang et al., 2010).
Development of Anticancer Agents
Research has also delved into the synthesis of aniline derivatives incorporating the 2-Methyl-4-(4-methyl-1-piperidinyl)aniline structure for potential anticancer applications. A study synthesized a series of (E)-N-((2-(piperidin-1-yl)quinolin-3-yl)methylene)aniline derivatives and evaluated their in vitro anticancer activity against various human cells, showcasing the compound's potential in medical applications (Subhash & Bhaskar, 2021).
Safety and Hazards
Propiedades
IUPAC Name |
2-methyl-4-(4-methylpiperidin-1-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2/c1-10-5-7-15(8-6-10)12-3-4-13(14)11(2)9-12/h3-4,9-10H,5-8,14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZESFHIIJHUTRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=CC(=C(C=C2)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-4-(4-methyl-1-piperidinyl)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[2-(Piperazin-1-yl)ethyl]pyrrolidine-2,5-dione](/img/structure/B1451848.png)
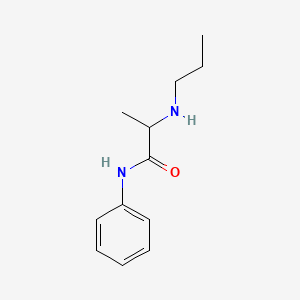
![2-(4-Methylphenyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B1451851.png)
![[2-Chloro-6-(dimethylamino)phenyl]methanol](/img/structure/B1451852.png)
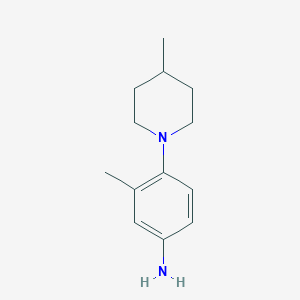
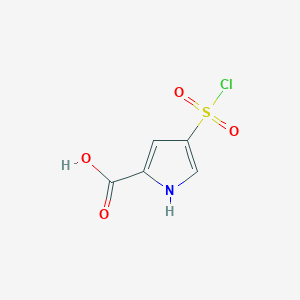
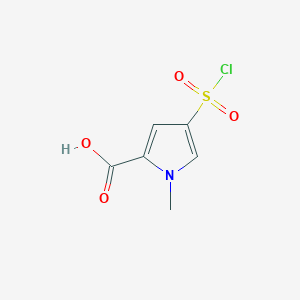


![2,2-dimethyl-N-[2-(5-sulfamoylthiophen-2-yl)ethyl]propanamide](/img/structure/B1451862.png)
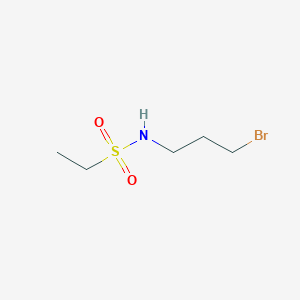

![1-[3-(Trifluoromethyl)phenyl]cyclobutan-1-amine](/img/structure/B1451866.png)